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Compound Name: propachlor ESA

Cat. No.: B044558 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

Propachlor, a chloroacetanilide herbicide, has been a subject of extensive toxicological

evaluation due to its widespread use and potential environmental impact. Its degradation in the

environment leads to the formation of various metabolites, with propachlor ethanesulfonic acid

(ESA) being a significant and persistent product. Understanding the toxicological profile of

propachlor ESA in comparison to its parent compound is crucial for a comprehensive risk

assessment. This guide provides a detailed, data-driven comparison of the toxicological

properties of propachlor and propachlor ESA, supported by experimental data and

methodologies.

Quantitative Toxicological Data
The following table summarizes the available quantitative toxicological data for propachlor and

propachlor ESA. It is important to note that while extensive data is available for propachlor,

specific toxicological studies on propachlor ESA are limited.
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Toxicological Endpoint Propachlor Propachlor ESA

Acute Oral Toxicity (LD50) 710 - 1800 mg/kg (rat)[1][2][3] Data not available

Acute Dermal Toxicity (LD50) >20,000 mg/kg (rabbit)[3] Data not available

Acute Inhalation Toxicity

(LC50)
≥1.2 mg/L (rat)[3] Data not available

90-Day Oral NOAEL (Rat) 12 - 13.3 mg/kg/day[4] Data not available

Carcinogenicity

Classified as a probable

human carcinogen (Group B2)

by the EPA.[1]

Data not available

Genotoxicity (Ames Test) Negative[2] Data not available

Developmental Toxicity

Evidence of developmental

effects at high doses in some

studies.[3]

Data not available

Reproductive Toxicity

No definite evidence of

adverse effects in a two-

generation study.[1]

Data not available

Skin & Eye Irritation
Severe eye irritant; slight

dermal irritant.[3]

Causes skin and serious eye

irritation (GHS classification).

[5]

Respiratory Irritation Not specified
May cause respiratory irritation

(GHS classification).[5]

Aquatic Toxicity (QSAR) Fish 96-hour LC50: 0.70 ppm
Fish 96-hour LC50: >1000

ppm (Propachlor sulfonic acid)

Note: The aquatic toxicity value for propachlor ESA is a Quantitative Structure-Activity

Relationship (QSAR) estimate for propachlor sulfonic acid and not an experimentally derived

value.
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Detailed methodologies are essential for the replication and validation of toxicological studies.

Below are descriptions of standard protocols for key toxicological assessments.

Acute Oral Toxicity (LD50) - OECD 423
The acute oral toxicity is typically determined using the Acute Toxic Class Method (OECD

Guideline 423).

Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically

females, are used.

Dosage: A stepwise procedure is used with a starting dose based on existing information.

Doses are administered to a group of three animals.

Administration: The test substance is administered in a single dose by gavage using a

stomach tube or a suitable intubation cannula.

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.

Endpoint: The LD50 is estimated based on the mortality observed at different dose levels.

In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay
(OECD 129)
The NRU assay assesses the viability of cells in culture after exposure to a test substance.

Cell Culture: A suitable cell line (e.g., Balb/c 3T3) is seeded in 96-well plates and incubated

to allow for cell attachment and growth.

Exposure: Cells are exposed to a range of concentrations of the test substance for a defined

period (e.g., 24 hours).

Neutral Red Staining: The treatment medium is replaced with a medium containing neutral

red, a vital dye that is incorporated into the lysosomes of viable cells.

Extraction and Measurement: After incubation, the cells are washed, and the incorporated

dye is extracted. The absorbance of the extracted dye is measured using a
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spectrophotometer.

Endpoint: The IC50 value (the concentration that causes a 50% reduction in neutral red

uptake compared to control cells) is calculated.

Genotoxicity - Bacterial Reverse Mutation Test (Ames
Test) (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6][7]

[8][9]

Tester Strains: Histidine-dependent strains of Salmonella typhimurium and tryptophan-

dependent strains of Escherichia coli with different mutations are used.

Exposure: The tester strains are exposed to various concentrations of the test substance,

with and without a metabolic activation system (S9 mix from rat liver).

Plating: The treated bacteria are plated on a minimal agar medium lacking the required

amino acid.

Incubation: The plates are incubated for 48-72 hours.

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the

number of revertant colonies (colonies that have regained the ability to synthesize the

required amino acid) compared to the negative control.

Developmental Toxicity Study (OECD 414)
This study is designed to provide information on the potential of a substance to cause adverse

effects on the developing embryo and fetus.[10][11][12]

Animal Model: Pregnant female rats or rabbits are typically used.

Dosing Period: The test substance is administered daily to the dams during the period of

major organogenesis.

Observations: Maternal animals are observed for clinical signs of toxicity, body weight

changes, and food consumption.
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Fetal Examination: Near the end of gestation, the dams are euthanized, and the fetuses are

examined for external, visceral, and skeletal abnormalities.

Endpoints: Endpoints include maternal toxicity, pre- and post-implantation loss, fetal body

weight, and the incidence of malformations and variations.

Endocrine Disruption - Estrogen Receptor Binding
Assay (OECD 493)
This in vitro assay is used to identify chemicals that can bind to the estrogen receptor.

Receptor Preparation: A rat uterine cytosol preparation containing estrogen receptors is

used.

Competitive Binding: The test chemical is incubated with the receptor preparation in the

presence of a radiolabeled estrogen (e.g., [3H]-17β-estradiol).

Separation: Bound and unbound radiolabeled estrogen are separated.

Measurement: The amount of radioactivity in the bound fraction is measured.

Endpoint: The ability of the test chemical to compete with the radiolabeled estrogen for

binding to the receptor is determined, and the relative binding affinity is calculated.

Toxicological Assessment Workflow
The following diagram illustrates a general workflow for the comparative toxicological

assessment of a parent compound and its metabolite.
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Caption: A generalized workflow for the toxicological comparison of a parent compound and its

metabolite.
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Discussion and Conclusion
The available data indicates that propachlor exhibits moderate acute toxicity and is classified

as a probable human carcinogen.[1] While it tested negative in the Ames test for mutagenicity,

there is some evidence of developmental effects at high doses.[2][3]

In contrast, the toxicological database for propachlor ESA is largely incomplete. The GHS

classification suggests it is a skin and eye irritant, and a potential respiratory irritant.[5] QSAR

estimations predict significantly lower aquatic toxicity for propachlor sulfonic acid compared to

the parent compound. This is consistent with the general observation that the degradation of

some herbicides can lead to less toxic metabolites. However, the lack of empirical data on

acute and chronic toxicity, genotoxicity, developmental and reproductive toxicity, and endocrine

disruption potential of propachlor ESA makes a direct and comprehensive comparison with

propachlor challenging.

For a thorough risk assessment, further research is imperative to fill the existing data gaps for

propachlor ESA. The experimental protocols outlined in this guide provide a framework for

conducting the necessary studies to fully characterize the toxicological profile of this important

environmental metabolite. Such data will enable a more accurate comparison with the parent

compound, propachlor, and inform regulatory decisions regarding its environmental and human

health risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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